molecular formula C4H9NO4 B13812383 Methyl dimethylolcarbamate CAS No. 4913-31-9

Methyl dimethylolcarbamate

Cat. No.: B13812383
CAS No.: 4913-31-9
M. Wt: 135.12 g/mol
InChI Key: SXVDZIOMWSPFCO-UHFFFAOYSA-N
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Description

Methyl dimethylolcarbamate is an organic compound that belongs to the class of carbamates. It is a derivative of carbamic acid and is characterized by the presence of two hydroxymethyl groups attached to the nitrogen atom. This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dimethylolcarbamate can be synthesized through several methods. One common method involves the reaction of dimethyl carbonate with primary, secondary, or aromatic amines in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to achieve high yields . Another method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate, which can then be further reacted to form this compound .

Industrial Production Methods

In industrial settings, this compound is often produced using a continuous flow system. This method involves the reaction of dimethyl carbonate with amines over solid catalysts, such as iron-chrome catalysts, at high temperatures and pressures. This process is efficient and environmentally friendly, as it avoids the use of hazardous materials like phosgene .

Chemical Reactions Analysis

Types of Reactions

Methyl dimethylolcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted carbamates.

    Hydrolysis: In the presence of water, it can hydrolyze to form methyl carbamate and formaldehyde.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carbamates and reduction to form amines.

Common Reagents and Conditions

Common reagents used in reactions with this compound include dimethyl carbonate, methanol, and various amines. Reaction conditions typically involve elevated temperatures (around 150°C) and pressures (up to 9.0 MPa) to achieve high selectivity and yield .

Major Products Formed

The major products formed from reactions involving this compound include substituted carbamates, methyl carbamate, and formaldehyde. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .

Mechanism of Action

The mechanism of action of methyl dimethylolcarbamate involves its ability to act as a carbamoylating agent. It can react with nucleophiles, such as amines and alcohols, to form stable carbamate esters. These reactions are facilitated by the presence of catalysts and elevated temperatures. The molecular targets of this compound include enzymes and proteins, where it can modify their activity by forming covalent bonds with amino acid residues .

Comparison with Similar Compounds

Methyl dimethylolcarbamate can be compared with other carbamates, such as:

This compound is unique due to its two hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions.

Properties

CAS No.

4913-31-9

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

IUPAC Name

methyl N,N-bis(hydroxymethyl)carbamate

InChI

InChI=1S/C4H9NO4/c1-9-4(8)5(2-6)3-7/h6-7H,2-3H2,1H3

InChI Key

SXVDZIOMWSPFCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CO)CO

Origin of Product

United States

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